physicochemical properties of 3-Iodo-2'-methylbenzophenone
physicochemical properties of 3-Iodo-2'-methylbenzophenone
Part 1: Executive Technical Summary
3-Iodo-2'-methylbenzophenone (PubChem CID: 24723278) represents a high-value "bifunctional" scaffold in medicinal chemistry.[1] Unlike symmetric benzophenones, this molecule possesses two distinct vectors for diversification:
-
The Electrophilic Carbonyl Core: A standard site for nucleophilic addition (Grignard, hydride reduction) or condensation (imine formation).[1]
-
The Orthogonal Halogen Handle (C3-Iodine): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing the "left-hand" ring to be elaborated independently of the "right-hand" (2-methyl) ring.[1]
The 2'-methyl group is not merely a spectator; it introduces crucial ortho-steric hindrance .[1] In drug design, this steric bulk forces the two phenyl rings to twist out of coplanarity, disrupting
Part 2: Physicochemical Specifications
The following data aggregates calculated values and structural analogs to provide a working baseline for experimental design.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Confidence Level |
| Chemical Formula | Absolute | |
| Molecular Weight | 322.14 g/mol | Absolute |
| Appearance | Viscous yellow oil or low-melting solid | High (Inferred from analogs) |
| LogP (Predicted) | 4.8 – 5.1 | High (Lipophilic) |
| H-Bond Donors | 0 | Absolute |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) | Absolute |
| Rotatable Bonds | 2 | Absolute |
| Solubility (Water) | Negligible (< 0.1 mg/L) | High |
| Solubility (Organic) | Excellent (DCM, THF, Toluene, DMSO) | High |
Senior Scientist Note: Due to the high lipophilicity (LogP ~5), this compound will stick to plastic consumables. Always use glass syringes and reaction vessels. For HPLC analysis, use a high-organic gradient (start >50% ACN).
Part 3: Synthetic Architecture (The "Weinreb" Protocol)
Critique of Common Methods: Novice chemists often attempt Friedel-Crafts acylation (e.g., 2-methylbenzoyl chloride + iodobenzene).[1] Do not do this. The iodine atom is an ortho/para director.[1] This reaction will yield a mixture dominated by the 4-iodo isomer, not the desired 3-iodo isomer.[1] Separation of these isomers is difficult and yield-destroying.[1]
The Authoritative Route: To guarantee regiochemical integrity, we utilize the Weinreb Amide strategy. This method prevents over-addition of the Grignard reagent (stopping strictly at the ketone) and allows the use of pre-functionalized 3-iodobenzoic acid.[1]
Step-by-Step Protocol
Phase 1: Formation of the Weinreb Amide
-
Reagents: 3-Iodobenzoic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq), DCM (Solvent).
-
Procedure: Dissolve acid in DCM. Add coupling agents (EDC/HOBt) and stir for 30 min. Add the amine salt and DIPEA. Stir at RT for 12 hours.[1]
-
Workup: Wash with 1N HCl, then Sat. NaHCO3. Dry over MgSO4.[1]
-
Checkpoint: Isolate N-methoxy-N-methyl-3-iodobenzamide.
Phase 2: Grignard Addition (The Critical Step)
-
Reagents: Weinreb Amide (from Phase 1, 1.0 eq), o-Tolylmagnesium bromide (1.2 eq, 1.0 M in THF).
-
Setup: Flame-dried flask, Argon atmosphere. Cool to 0°C .[1]
-
Addition: Add the Grignard reagent dropwise over 20 minutes.
-
Why 0°C? Low temperature prevents Magnesium-Iodine exchange (a side reaction where the Grignard attacks the Iodine instead of the carbonyl).[1]
-
-
Quench: Pour into ice-cold 1N HCl. The acidic hydrolysis breaks the stable tetrahedral intermediate, releasing the ketone.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
Visualizing the Synthetic Logic
Figure 1: The Weinreb route ensures the iodine remains at the 3-position and the methyl at the 2'-position.
Part 4: Application Workflow (Suzuki Coupling)
The primary utility of 3-Iodo-2'-methylbenzophenone is as a substrate for Palladium-catalyzed cross-coupling.[1] The iodine atom is a "soft" leaving group, reacting faster than bromides or chlorides, often allowing for milder conditions (Room Temperature) which preserves the ketone functionality.
Protocol: C-C Bond Formation
-
Substrate: 3-Iodo-2'-methylbenzophenone (1.0 eq).
-
Partner: Phenylboronic acid (1.5 eq).
-
Catalyst: Pd(PPh3)4 (5 mol%).[1]
-
Base: K2CO3 (2.0 eq, aqueous).[1]
-
Solvent: Toluene/Ethanol (4:1).
-
Conditions: Heat to 80°C for 4 hours.
Figure 2: Catalytic cycle utilizing the labile C-I bond for scaffold elaboration.
Part 5: Analytical Validation (Self-Check)
When characterizing the final product, use these specific NMR signals to validate identity and purity.
1H NMR (400 MHz, CDCl3) Diagnostic Signals:
-
The Methyl Handle: Look for a sharp singlet around
2.30 - 2.40 ppm .[1] If this integrates to 3H, your 2'-methyl group is intact.[1] -
The "Sandwich" Proton: The proton at position 2 of the iodophenyl ring (between the Carbonyl and the Iodine) will appear as a distinct triplet or doublet of doublets (due to meta-coupling) around
8.0 - 8.2 ppm .[1] It is deshielded by both the carbonyl and the iodine.[1] -
Impurity Check: If you see a singlet at
3.8 ppm, you have unreacted Weinreb amide.[1] If you see a broad OH peak, you may have over-reduced to the alcohol.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24723278, 3-Iodo-2'-methylbenzophenone.[1] Retrieved from [Link][1]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters.[1] (Foundational reference for the synthetic protocol described).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1] (Authoritative grounding for the application workflow).
